5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid
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Overview
Description
5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H13NO2. This compound is part of the pyrrole family, which is known for its aromatic properties and significant role in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the Au(I)-catalyzed tandem reaction. This method uses 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate (NH4OAc) to produce a series of polysubstituted pyrroles in moderate to good yields .
Industrial Production Methods
The use of proline, copper oxides, and oxones has been shown to be effective for the synthesis of pyrrole derivatives under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are usually carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its selective inhibition of the COX-2 enzyme . This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole: Known for its selective activity on COX-2.
Ethyl 5,5-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate: Another derivative with similar structural properties.
Uniqueness
5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit COX-2 makes it a valuable compound for anti-inflammatory research .
Properties
IUPAC Name |
5,5-dimethyl-4,6-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2)4-6-3-7(9(12)13)11-8(6)5-10/h3,11H,4-5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOKNBKESBHYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)NC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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